molecular formula C12H18N8OS B2851227 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034413-50-6

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2851227
CAS No.: 2034413-50-6
M. Wt: 322.39
InChI Key: QZTPXSLBANHLKJ-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a high-purity chemical reagent designed for research and development applications. This hybrid compound features a 1,3,5-triazine core linked to a 1,2,3-thiadiazole-5-carboxamide unit, a structure of significant interest in medicinal and agricultural chemistry. The 1,3,5-triazine scaffold is a privileged structure in drug discovery, known for its versatility and presence in various bioactive molecules . The 1,2,3-thiadiazole ring is a key pharmacophore in crop science; compounds containing this structure have been developed and patented for their efficacy in protecting crops from undesired phytopathogenic microorganisms, including fungi, bacteria, and nematodes . The specific substitution pattern on the triazine ring with dimethylamino groups may influence the compound's electronic properties and its ability to interact with biological targets, such as enzymes. Researchers can explore this compound's potential as a building block for novel agrochemicals, given the proven activity of 1,2,3-thiadiazole derivatives as crop-protecting agents . Its mechanism of action is likely to be multi-faceted and target-specific, potentially involving enzyme inhibition or disruption of pathogenic life cycles. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N8OS/c1-7-9(22-18-17-7)10(21)13-6-8-14-11(19(2)3)16-12(15-8)20(4)5/h6H2,1-5H3,(H,13,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTPXSLBANHLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological mechanisms, and the various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a triazine ring with dimethylamino substitutions and a thiadiazole moiety. The molecular formula is C12H16N6OC_{12}H_{16}N_{6}O, with a molecular weight of approximately 284.32 g/mol. The synthesis typically involves multi-step organic reactions where 4,6-bis(dimethylamino)-1,3,5-triazine reacts with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives under controlled conditions to yield the final product.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to reduced proliferation of cancer cells.
  • Receptor Modulation : Its structure allows it to bind effectively to certain receptors, modulating their activity and influencing various signaling pathways.

Anticancer Properties

Several studies have demonstrated the anticancer potential of compounds similar to this compound. For instance:

  • A study indicated that derivatives exhibiting triazine and thiadiazole structures showed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells .
CompoundCell LineIC50 (µM)
SK228A5490.25
Compound XHepG20.49

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that thiadiazole derivatives possess significant antibacterial and antifungal activities against various strains:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
CompoundTarget BacteriaMIC (µg/mL)
Thiadiazole Derivative AE. coli32.6
Thiadiazole Derivative BS. aureus47.5

Mechanistic Studies

Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the intrinsic pathway by activating caspases and disrupting mitochondrial functions . Additionally, evidence indicates that compounds with similar scaffolds can intercalate DNA, leading to cytotoxic effects through adduct formation.

Case Studies

  • Case Study on Antitumor Activity : In a recent clinical study involving a series of triazine derivatives, this compound was tested against multiple human cancer cell lines. Results indicated a significant reduction in cell viability correlating with increased concentrations of the compound.
  • Case Study on Antimicrobial Effects : Another study evaluated the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The results demonstrated that certain derivatives exhibited stronger inhibition zones compared to standard antibiotics.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural Comparisons
Compound Class Core Heterocycle Key Substituents Potential Application Reference
Target Compound 1,3,5-triazine + thiadiazole Bis(dimethylamino), carboxamide Anticancer/Agrochemical
Thifensulfuron Methyl Ester 1,3,5-triazine Methoxy, methyl, sulfonylurea Herbicide
Temozolomide Analogs Imidazotriazinone Methyl, carboxamide Anticancer
Thiazolylmethylcarbamates Thiazole Carbamate, hydroxy, phenyl Antimicrobial
Table 2: Physicochemical Properties
Property Target Compound Thifensulfuron Methyl Ester Temozolomide Analogs
LogP (Predicted) ~1.5 (moderate) ~2.8 (hydrophobic) ~0.9 (polar)
Solubility (mg/mL) High (due to -NMe₂) Low Moderate
Metabolic Stability High (stable thiadiazole) Moderate (sulfonylurea) Low (prone to hydrolysis)

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm substitution patterns on the triazine and thiadiazole rings, including dimethylamino groups and methyl-thiadiazole linkages .
  • IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1650 cm⁻¹, N-H in carboxamide at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z ~406.2 for C₁₃H₂₀N₈OS₂) and fragmentation patterns .

What computational chemistry approaches are recommended to predict the reactivity and interaction mechanisms of this compound?

Advanced Research Question

  • DFT/TD-DFT : Model electronic transitions, HOMO-LUMO gaps, and charge distribution to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes like dihydrofolate reductase) using software like AutoDock or Schrödinger .
  • MD Simulations : Assess stability in aqueous or lipid membranes to guide drug delivery strategies .

What in vitro assays are commonly used to evaluate the antimicrobial potential of this thiadiazole-triazine derivative?

Basic Research Question

  • Agar Dilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Time-Kill Curves : Quantify bactericidal/fungicidal kinetics over 24–48 hours .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ ratios) .

How can the stability of this compound under varying pH and temperature conditions be systematically assessed?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 48–72 hours. Monitor degradation via HPLC .
  • Arrhenius Modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures to room temperature .
  • Light Sensitivity : Use UV-Vis spectroscopy to detect photolytic changes under ICH Q1B guidelines .

What purification techniques are most effective for isolating high-purity samples of this compound?

Basic Research Question

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) for intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol-water) for final product crystallization .
  • Centrifugal Partition Chromatography (CPC) : Achieve >99% purity for sensitive intermediates prone to decomposition .

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